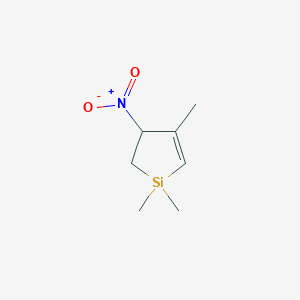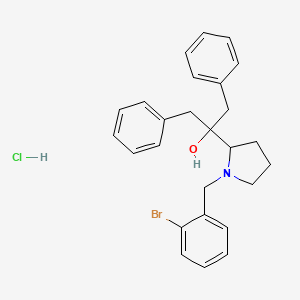
alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl groups and the bromophenylmethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can be compared with other similar compounds, such as:
Alpha,alpha-Bis(phenylmethyl)-2-pyrrolidinemethanol: Lacks the bromophenylmethyl group, resulting in different reactivity and applications.
Alpha,alpha-Bis(phenylmethyl)-1-((chlorophenyl)methyl)-2-pyrrolidinemethanol hydrochloride:
Propiedades
Número CAS |
79808-79-0 |
|---|---|
Fórmula molecular |
C26H29BrClNO |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
2-[1-[(2-bromophenyl)methyl]pyrrolidin-2-yl]-1,3-diphenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C26H28BrNO.ClH/c27-24-15-8-7-14-23(24)20-28-17-9-16-25(28)26(29,18-21-10-3-1-4-11-21)19-22-12-5-2-6-13-22;/h1-8,10-15,25,29H,9,16-20H2;1H |
Clave InChI |
CYYHNHMTPAABQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2Br)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
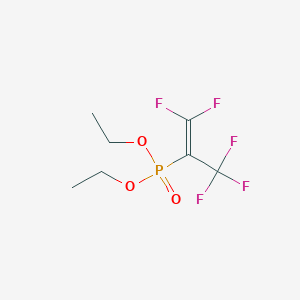
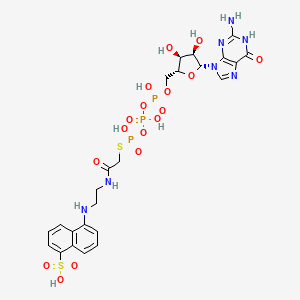
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
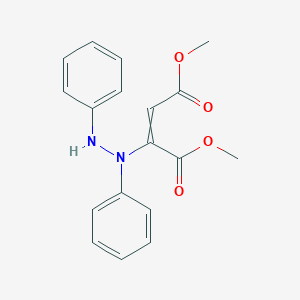
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
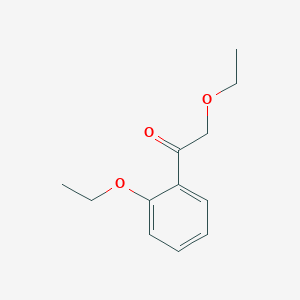
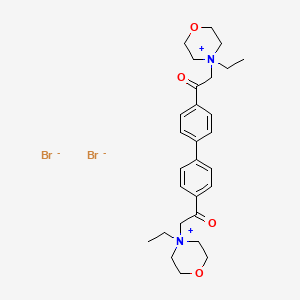
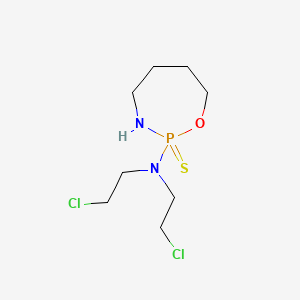

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

